13-epi-10-Deacetyl Baccatin III is a significant compound in the biosynthesis of paclitaxel, an important chemotherapeutic agent. This compound is derived from the natural product 10-deacetylbaccatin III, which is extracted from various species of the Taxus genus, commonly known as yew trees. The structural modification of 10-deacetylbaccatin III to form 13-epi-10-deacetyl Baccatin III allows for enhanced biological activity and serves as a crucial precursor in the synthesis of paclitaxel and its derivatives.
The primary source of 13-epi-10-deacetyl Baccatin III is the needles of Taxus species, particularly Taxus baccata and Taxus brevifolia. These species are known for their ability to accumulate taxanes, which are diterpenoid compounds that play a vital role in cancer treatment due to their antitumor properties.
13-epi-10-Deacetyl Baccatin III belongs to the class of compounds known as taxanes, which are characterized by their complex polycyclic structures. It is classified as a diterpenoid and is specifically a derivative of baccatin III, which is itself an acylated form of 10-deacetylbaccatin III.
The synthesis of 13-epi-10-deacetyl Baccatin III typically involves several steps:
Industrial production often employs biotransformation techniques using engineered microorganisms that express enzymes capable of converting 10-deacetylbaccatin III into 13-epi-10-deacetyl Baccatin III. For instance, the use of recombinant strains of bacteria can enhance yield through optimized fermentation conditions such as controlled temperature and pH levels .
The molecular structure of 13-epi-10-deacetyl Baccatin III features a complex arrangement typical of taxane compounds, including multiple stereocenters that contribute to its biological activity. The compound retains the core structure of baccatin III but differs in the stereochemistry at the C13 position.
The molecular formula for 13-epi-10-deacetyl Baccatin III is , and its molecular weight is approximately 344.4 g/mol. The structural formula includes various functional groups that are essential for its reactivity and interaction with biological targets.
13-epi-10-Deacetyl Baccatin III can undergo several types of chemical reactions:
Reactions involving this compound are sensitive to conditions such as temperature, solvent choice, and pH. For example, acylation reactions can be catalyzed by Lewis acids under controlled conditions to selectively introduce acyl groups at specific positions on the molecule .
The mechanism by which 13-epi-10-deacetyl Baccatin III exerts its effects primarily involves its conversion into paclitaxel through enzymatic processes. The key enzyme involved is 10-deacetylbaccatin III-10-O-acetyltransferase, which catalyzes the acetylation process necessary for producing baccatin III from its precursor . This enzymatic pathway is crucial for enhancing the therapeutic efficacy of paclitaxel in cancer treatment.
13-epi-10-Deacetyl Baccatin III is typically a white to off-white solid with a melting point that varies based on purity and formulation. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or high temperatures. Its reactivity allows it to participate in various organic reactions essential for synthesizing more complex molecules.
13-epi-10-Deacetyl Baccatin III serves several important roles in scientific research:
13-epi-10-Deacetylbaccatin III (13-epi-10-DAB) is a C-13 epimer of the pivotal taxane intermediate 10-deacetylbaccatin III (10-DAB). It functions as a shunt metabolite in taxane diterpenoid biosynthesis, accumulating when stereochemical irregularities occur at C-13 during cyclization reactions. Unlike 10-DAB—which is a direct precursor for paclitaxel via acetylation and side-chain addition—13-epi-10-DAB exhibits divergent metabolic routing. Its formation reduces flux toward paclitaxel, acting as a branch point that channels resources toward "dead-end" metabolites or storage forms in Taxus spp. [4] [7].
In Taxus baccata, 13-epi-10-DAB co-occurs with 10-DAB at concentrations up to 0.05% dry weight in needles. Its isolation alongside 2-debenzoyl-2-tigloyl-10-DAB underscores its integration into the broader taxane network, where acyltransferase-mediated decorations compete with epimerization [4]. The compound’s inability to proceed efficiently through the paclitaxel pathway highlights the strict stereoselectivity of downstream enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) and phenylpropanoyl-CoA transferase.
Table 1: Metabolic Flux of Key Taxanes in Taxus spp.
Compound | Role in Biosynthesis | Typical Yield (Dry Weight) | Primary Tissue |
---|---|---|---|
10-Deacetylbaccatin III | Paclitaxel precursor | 0.1% | Needles, Bark |
13-epi-10-DAB | Shunt metabolite | 0.05% | Needles |
7-β-Xylosyl-10-deacetyltaxol | Storage/side product | 0.5% | Bark |
The C-13 epimerization of 10-DAB to 13-epi-10-DAB involves a keto-enol tautomerization mechanism, where the C-13 α-hydroxy group transiently oxidizes to a ketone before reduction generates the β-oriented epimer. This process is catalyzed by metalloenzyme epimerases dependent on NAD(P)H and divalent cations (Mg²⁺/Zn²⁺). Microbial systems provide key insights into this dynamics:
Epimerization is physiologically regulated by subcellular pH shifts in Taxus plastids, where alkaline conditions (pH 8.0–9.0) favor ketonization. Competitive inhibition studies show taxadiene synthase (the entry-point diterpene cyclase) cannot utilize 13-epi intermediates, explaining their accumulation [3] [5].
Table 2: Key Organisms and Enzymes in C-13 Epimerization
Organism/Enzyme | Function | Experimental Context |
---|---|---|
Curvularia lunata | 7-/13-Epimerization + C-10 oxidation | Microbial biotransformation |
Trametes hirsuta | Selective C-13 oxidation | Taxoid deglycosylation studies |
Nocardioides luteus | C-6 hydroxylation (C-13 retention) | Enzyme immobilization trials |
DBAT (EC 2.3.1.165) acetylates the C-10 hydroxyl of 10-DAB to form baccatin III—a prerequisite for paclitaxel side-chain attachment. Its rigid active-site topology discriminates against 13-epi-10-DAB due to:
Protein engineering has overcome this limitation:
Table 3: Kinetic Parameters of DBAT Variants
DBAT Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
T. cuspidata (wild-type) | 10-DAB | 0.14 | 30.2 | 215.7 |
T. cuspidata (wild-type) | 13-epi-10-DAB | 8.7 | 0.0053 | 0.61 |
T. cuspidata (G38R/F301V) | 10-Deacetyltaxol | 2.1 | 0.0074 | 3.54 |
The persistence of 13-epi-10-DAB across Taxus species implies non-adaptive evolutionary origins. Comparative genomics reveals:
Phylogenetic analysis indicates epimerization predates Taxus speciation, as even basal species (T. canadensis) produce the epimer. Its retention may stem from pathway redundancy—xylosyltransferases convert 13-epi-10-DAB to inert storage compounds (e.g., 7-β-xylosyl-13-epi-10-DAB), mitigating cytotoxicity [4] [7].
Table 4: Distribution of 13-epi-10-DAB in Taxus spp.
Species | Tissue Analyzed | 13-epi-10-DAB Content (% Dry Weight) | DBAT Activity (U/mg) |
---|---|---|---|
T. baccata | Needles | 0.05% | <0.01 |
T. wallichiana | Bark | 0.008% | 198.7 |
T. cuspidata | Cell culture | 0.002% | 215.7 |
T. canadensis | Needles | 0.003% | 42.3 |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8